(R)-(Piperidin-3-yl)methanol
Overview
Description
®-(Piperidin-3-yl)methanol is a chiral compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol It is characterized by a piperidine ring substituted with a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-(Piperidin-3-yl)methanol can be synthesized through several methods. One common approach involves the reduction of ®-3-piperidone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere and at room temperature to yield ®-(Piperidin-3-yl)methanol .
Industrial Production Methods: Industrial production of ®-(Piperidin-3-yl)methanol may involve similar reduction processes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: ®-(Piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form ®-3-piperidinone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction of ®-(Piperidin-3-yl)methanol can lead to the formation of ®-3-piperidinemethane.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products:
Oxidation: ®-3-piperidinone.
Reduction: ®-3-piperidinemethane.
Substitution: Depending on the nucleophile, various substituted piperidine derivatives.
Scientific Research Applications
®-(Piperidin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of ®-(Piperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (S)-(Piperidin-3-yl)methanol
- ®-3-piperidinone
- ®-3-piperidinemethane
Comparison: ®-(Piperidin-3-yl)methanol is unique due to its chiral nature and the presence of a hydroxymethyl group. Compared to (S)-(Piperidin-3-yl)methanol, it has different stereochemistry, which can lead to distinct biological activities and interactions. ®-3-piperidinone and ®-3-piperidinemethane are related compounds that can be derived from ®-(Piperidin-3-yl)methanol through oxidation and reduction reactions, respectively .
Properties
IUPAC Name |
[(3R)-piperidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNPWIPIOOMCPT-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357382 | |
Record name | (R)-(Piperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37675-20-0 | |
Record name | (3R)-3-Piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37675-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(Piperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.